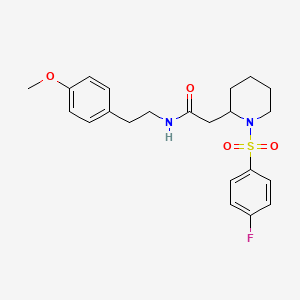![molecular formula C14H12FNOS B2962215 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide CAS No. 90309-32-3](/img/structure/B2962215.png)
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide” is defined by its molecular formula C14H12FNOS. A similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide, has been studied for its molecular structure, showing near-planarity between the phenyl ring and the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Lahtinen et al. (2014) focused on the synthesis and characterization of sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide. They used various methods like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and others for characterization. Their research also included the evaluation of thermal properties and antimicrobial activities of these compounds (Lahtinen et al., 2014).
Immunomodulating Effects
- Wang et al. (2004) and (1988) studied a compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), demonstrating its ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This compound showed potential in enhancing the immune response against tumors (Wang et al., 2004) and in restoring alloreactive cytolytic T-lymphocyte activity in immunocompromised mice (Wang et al., 1988).
Potential in Antiviral Research
- Mary et al. (2020) explored the antiviral potential of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, against SARS-CoV-2 protein. Their study included quantum chemical analysis and molecular docking, suggesting its possible use in combating COVID-19 (Mary et al., 2020).
Anticancer Activity
- Ghorab et al. (2015) investigated the cytotoxic activity of various sulfonamide derivatives, including compounds related to N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide. Their research aimed at evaluating these compounds' effectiveness against breast and colon cancer cell lines (Ghorab et al., 2015).
Other Applications
- Studies have also explored the compound's use in the oxidation and fluorination processes (Greaney & Motherwell, 2000) and evaluated its electronic and biological interactions (Bharathy et al., 2021) (Greaney & Motherwell, 2000); (Bharathy et al., 2021).
Wirkmechanismus
While the exact mechanism of action for “N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide” is not specified, a related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been studied for its immunomodulating effects. It was found to augment the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in a marked increase in tumor cell destruction .
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNAJKZSXQPQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2962134.png)
![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)
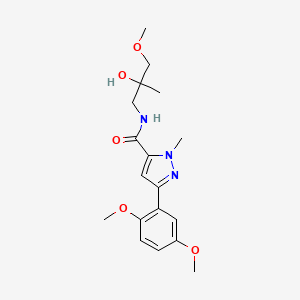
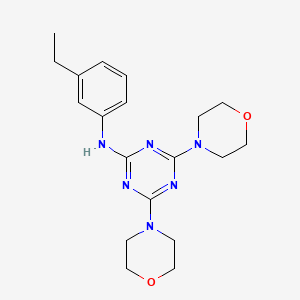
![1-(5-Chloro-2-methoxyphenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B2962140.png)
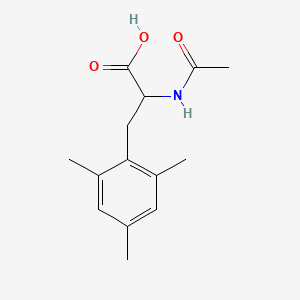
![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)

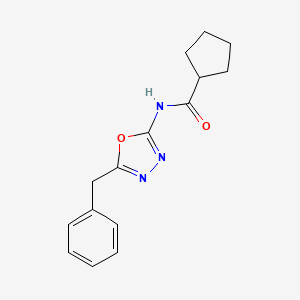
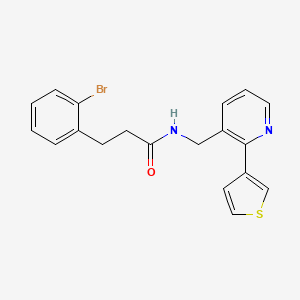
![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)
